Cas no 56181-39-6 (5-Bromo-4-chloropyrimidine)

5-Bromo-4-chloropyrimidine is a halogenated pyrimidine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include high reactivity due to the presence of both bromo and chloro substituents, enabling selective functionalization at the 4- and 5-positions. This compound is particularly valuable in cross-coupling reactions, nucleophilic substitutions, and the synthesis of biologically active molecules, such as kinase inhibitors and antiviral agents. Its stability under standard storage conditions and compatibility with a range of reaction conditions further enhance its utility in medicinal chemistry and material science applications. The product is typically supplied with high purity to ensure consistent performance in synthetic workflows.
5-Bromo-4-chloropyrimidine structure
5-Bromo-4-chloropyrimidine structure
Product Name:5-Bromo-4-chloropyrimidine
CAS No:56181-39-6
MF:C4H2BrClN2
MW:193.429078578949
MDL:MFCD09750158
CID:367199
PubChem ID:12270078
Update Time:2025-11-01

5-Bromo-4-chloropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-4-chloropyrimidine
    • 4-Chloro-5-bromopyrimidine
    • C4H2BrClN2
    • Pyrimidine,5-bromo-4-chloro-
    • 5-BROMO-4-CHLORO-PYRIMIDINE
    • PYRIMIDINE, 5-BROMO-4-CHLORO-
    • 6-chloro-5-bromopyrimidine
    • WTVLUSWQWGHYIS-UHFFFAOYSA-N
    • BCP26811
    • RP08169
    • HP21370
    • PB14722
    • HC210418
    • SY023357
    • AB1007344
    • ST2418673
    • AB0030815
    • FT-0684790
    • AKOS005259401
    • SCHEMBL1344036
    • 56181-39-6
    • Z1079255426
    • CS-W003637
    • A15650
    • GS-5827
    • DTXSID30483342
    • MFCD09750158
    • AM20100383
    • J-515046
    • EN300-69992
    • DB-003959
    • DTXCID30434152
    • 4-CHLORO-BENZENSULFONIC BUT-3-YNYL ESTER
    • MDL: MFCD09750158
    • Inchi: 1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H
    • InChI Key: WTVLUSWQWGHYIS-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CN=C1Cl

Computed Properties

  • Exact Mass: 191.90900
  • Monoisotopic Mass: 191.90899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 80.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.86
  • Boiling Point: 250.662 °C at 760 mmHg
  • Flash Point: 105.397 °C
  • PSA: 25.78000
  • LogP: 1.89250

5-Bromo-4-chloropyrimidine Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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5-Bromo-4-chloropyrimidine Production Method

5-Bromo-4-chloropyrimidine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:56181-39-6)5-Bromo-4-chloropyrimidine
Order Number:A15650
Stock Status:in Stock
Quantity:100g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):741.0/185.0
Email:sales@amadischem.com

5-Bromo-4-chloropyrimidine Related Literature

Additional information on 5-Bromo-4-chloropyrimidine

5-Bromo-4-chloropyrimidine (CAS No. 56181-39-6): A Comprehensive Overview

5-Bromo-4-chloropyrimidine (CAS No. 56181-39-6) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine and chlorine substituents on a pyrimidine ring, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of 5-Bromo-4-chloropyrimidine.

Chemical Properties and Structure

5-Bromo-4-chloropyrimidine is a white crystalline solid with a molecular formula of C4H2BrClN2. The compound has a molecular weight of 183.47 g/mol. The presence of bromine and chlorine atoms on the pyrimidine ring imparts unique chemical properties to the molecule, making it highly reactive and suitable for various chemical transformations. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the chlorine atom can participate in electrophilic aromatic substitution reactions.

Synthesis Methods

The synthesis of 5-Bromo-4-chloropyrimidine can be achieved through several routes. One common method involves the reaction of 2,4-dichloropyrimidine with bromine in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction proceeds via an electrophilic substitution mechanism, where the bromine atom replaces one of the chlorine atoms on the pyrimidine ring. Another approach involves the condensation of 2-bromopyrimidin-4(3H)-one with thionyl chloride to form the desired product.

Biological Activities and Applications

5-Bromo-4-chloropyrimidine has been extensively studied for its biological activities and potential therapeutic applications. Recent research has highlighted its potential as a lead compound for the development of antiviral agents. A study published in the Journal of Medicinal Chemistry reported that derivatives of 5-Bromo-4-chloropyrimidine exhibited potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (HCMV). The bromine and chlorine substituents were found to play a crucial role in enhancing the antiviral potency by modulating the interaction with viral enzymes.

In addition to its antiviral properties, 5-Bromo-4-chloropyrimidine has also shown promise as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves inhibition of DNA synthesis and induction of apoptosis in cancer cells.

Recent Advancements and Future Prospects

The ongoing research on 5-Bromo-4-chloropyrimidine continues to uncover new possibilities for its application in drug discovery and development. A recent study published in Chemical Communications explored the use of this compound as a scaffold for designing small-molecule inhibitors targeting protein-protein interactions (PPIs). The study reported that derivatives of 5-Bromo-4-chloropyrimidine effectively disrupted specific PPIs involved in cancer progression, opening up new avenues for therapeutic intervention.

In another significant development, researchers at the University of California, San Francisco, investigated the use of 5-Bromo-4-chloropyrimidine-based compounds as potential treatments for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The study found that these compounds could modulate key signaling pathways implicated in neurodegeneration, thereby offering a promising therapeutic strategy.

Safety Considerations and Handling

5-Bromo-4-chloropyrimidine, it is essential to adhere to standard safety protocols to ensure safe laboratory practices. The compound should be stored in a cool, dry place away from direct sunlight and incompatible materials. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn during handling to minimize exposure risks.

In conclusion, 5-Bromo-4-chloropyrimidine (CAS No. 56181-39-6) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further exploration and development into novel therapeutic agents. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying its importance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56181-39-6)5-Bromo-4-chloropyrimidine
A15650
Purity:99%/99%
Quantity:100g/25g
Price ($):741.0/185.0
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